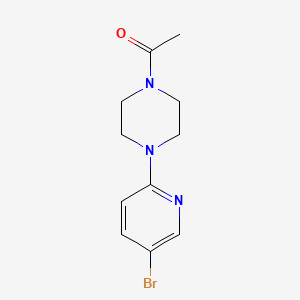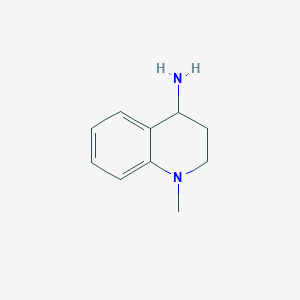
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
説明
科学的研究の応用
1. Application in Neuropathic Pain Treatment
- Summary of the Application : This compound, also known as 1MeTIQ, was investigated for its potential use in treating diabetic neuropathic pain (DPN), a prevalent and debilitating complication of poorly managed diabetes .
- Methods of Application : Diabetic neuropathy in male BALB/c mice was induced by intraperitoneal injection of a single dose of streptozotocin (STZ) (200 mg/kg). Upon development of DPN after 4 weeks, mice were investigated for mechanical allodynia (von Frey filament pressure test) and thermal hyperalgesia (tail immersion test) .
- Results : Acute administration of 1MeTIQ (15–45 mg/kg i.p.) reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia, these outcomes being comparable to standard gabapentin .
2. Application in Antidepressant Research
- Summary of the Application : 1MeTIQ has been studied for its antidepressant-like activity. It shows significant antidepressant-like effect in forced swim test (FST) in rats .
- Methods of Application : The degree of histopathological changes in different rats tissues after acute and chronic administration of 1MeTIQ was investigated. Additionally, prediction of its properties in terms of absorption, distribution, metabolism, elimination and toxicity in the human body was performed .
- Results : The obtained data did not show extensive and significant toxic effects of tested substance in in vivo and in vitro studies in rats, and in silico ADMET prediction .
3. Application in Monoamine Oxidase Inhibition
- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine (1MeTIQ) is a well-characterized inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines .
- Methods of Application : The inhibitory effect of 1MeTIQ on MAO was studied by measuring the enzyme’s activity in the presence of the compound .
- Results : Inhibition of MAO by 1MeTIQ causes an elevation of serotonin in the rat striatum . 1-Methyl THIQ has also been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism towards Catechol .
4. Application in Neuroprotection
- Summary of the Application : 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
- Methods of Application : The neuroprotective properties of 1MeTIQ were investigated in behavioral, neurochemical, and molecular studies in rodents .
- Results : Findings implicate 1MeTIQ in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
5. Application in Substance Abuse Treatment
- Summary of the Application : 1MeTIQ has shown considerable potential as a drug for combating substance abuse, through the attenuation of craving .
- Methods of Application : The antiaddictive properties of 1MeTIQ were studied in cocaine self-administered rats .
- Results : The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse .
6. Application in Dopaminergic Neurons
- Summary of the Application : 1MeTIQ has been studied for its effects on dopaminergic neurons .
- Methods of Application : The effects of 1MeTIQ on dopaminergic neurons were studied in rats chronically administered 1MeTIQ in high doses (50–100 mg/kg) .
- Results : Studies suggest that 1MeTIQ produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPFKPMDMJMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593768 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
CAS RN |
851390-46-0 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


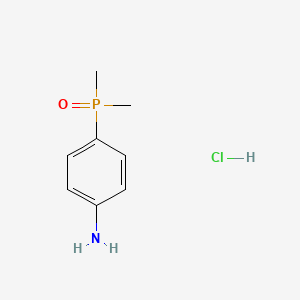

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)


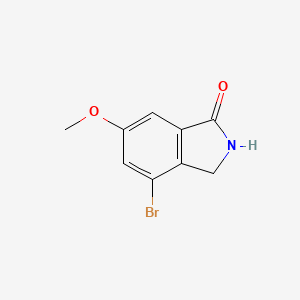
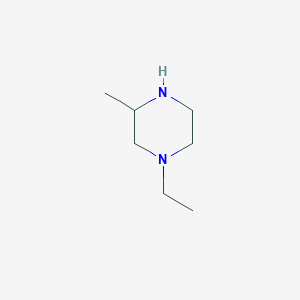
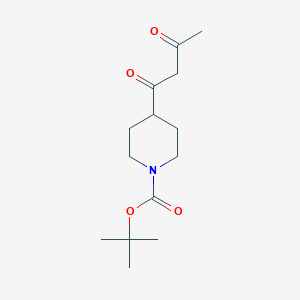

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
